(R)-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate
CAS No.: 431058-52-5
Cat. No.: VC4452377
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 431058-52-5 |
|---|---|
| Molecular Formula | C12H22N2O2 |
| Molecular Weight | 226.32 |
| IUPAC Name | tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate |
| Standard InChI | InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-12(5-6-12)9-4-7-13-8-9/h9,13H,4-8H2,1-3H3,(H,14,15)/t9-/m1/s1 |
| Standard InChI Key | QJTCVIHNVLALCL-SECBINFHSA-N |
| SMILES | CC(C)(C)OC(=O)NC1(CC1)C2CCNC2 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of (R)-tert-butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate combines a pyrrolidine ring, a cyclopropane moiety, and a tert-butyl carbamate group. The (R)-configuration at the pyrrolidine nitrogen ensures stereochemical precision, critical for interactions in chiral environments. Key physicochemical properties are summarized below:
The compound’s cyclopropane ring introduces steric strain, influencing its reactivity and conformational flexibility. The tert-butyl group enhances solubility in organic solvents such as dichloromethane and tetrahydrofuran, while the carbamate group provides stability under basic conditions.
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves a two-step process:
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Formation of the Cyclopropane-Pyrrolidine Intermediate: Cyclopropanation of a pyrrolidine derivative using diethylzinc and diiodomethane under controlled conditions.
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Carbamate Protection: Reaction of the intermediate with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine or 4-dimethylaminopyridine (DMAP).
A generalized reaction scheme is:
Industrial-Scale Production
Continuous flow reactors are employed to optimize yield (typically 70–85%) and reduce reaction times. Automated platforms ensure reproducibility, with in-line purification techniques like liquid-liquid extraction enhancing efficiency.
Applications in Organic Synthesis and Drug Development
Amine Protection
The compound’s primary use is as a protecting group for amines, shielding them during reactions involving electrophilic reagents or acidic/basic conditions. Deprotection is achieved via trifluoroacetic acid (TFA) treatment, regenerating the free amine.
Medicinal Chemistry
As a chiral building block, it facilitates the synthesis of enantiomerically pure pharmaceuticals. Recent studies highlight its role in developing:
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Protease Inhibitors: The cyclopropane moiety mimics peptide bonds, aiding in enzyme binding.
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Neurological Agents: Pyrrolidine derivatives target neurotransmitter receptors, with the (R)-configuration enhancing selectivity .
Comparative Analysis with Related Carbamates
The structural uniqueness of (R)-tert-butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate is evident when compared to analogues:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| tert-Butyl pyrrolidin-3-ylcarbamate | Lacks cyclopropane; reduced steric hindrance | |
| (S)-tert-Butyl cyclobutylcarbamate | Cyclobutane instead of cyclopropane; altered pharmacokinetics |
The cyclopropane ring in the target compound confers greater rigidity, potentially improving binding affinity in biological systems.
Recent Advancements and Future Directions
As of 2025, research focuses on:
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